2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline
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Overview
Description
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected via a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline typically involves the reaction of quinoline derivatives with disulfide-containing reagents. One common method involves the use of 2-methylpropane-1,2-diol as a starting material, which undergoes a series of reactions to introduce the disulfide bridge and quinoline rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridge can undergo redox reactions, influencing the activity of redox-sensitive proteins. The quinoline rings can interact with nucleic acids or proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(2-methylpropanal): Similar in structure but lacks the quinoline rings.
2,2’-Disulfanediylbis(6-phenylquinoline): Contains phenyl-substituted quinoline rings.
Uniqueness
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is unique due to the combination of the disulfide bridge and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
111181-05-6 |
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Molecular Formula |
C26H28N2S2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-[2-methyl-1-[(2-methyl-2-quinolin-2-ylpropyl)disulfanyl]propan-2-yl]quinoline |
InChI |
InChI=1S/C26H28N2S2/c1-25(2,23-15-13-19-9-5-7-11-21(19)27-23)17-29-30-18-26(3,4)24-16-14-20-10-6-8-12-22(20)28-24/h5-16H,17-18H2,1-4H3 |
InChI Key |
USTQCKOVKKPSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSSCC(C)(C)C1=NC2=CC=CC=C2C=C1)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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